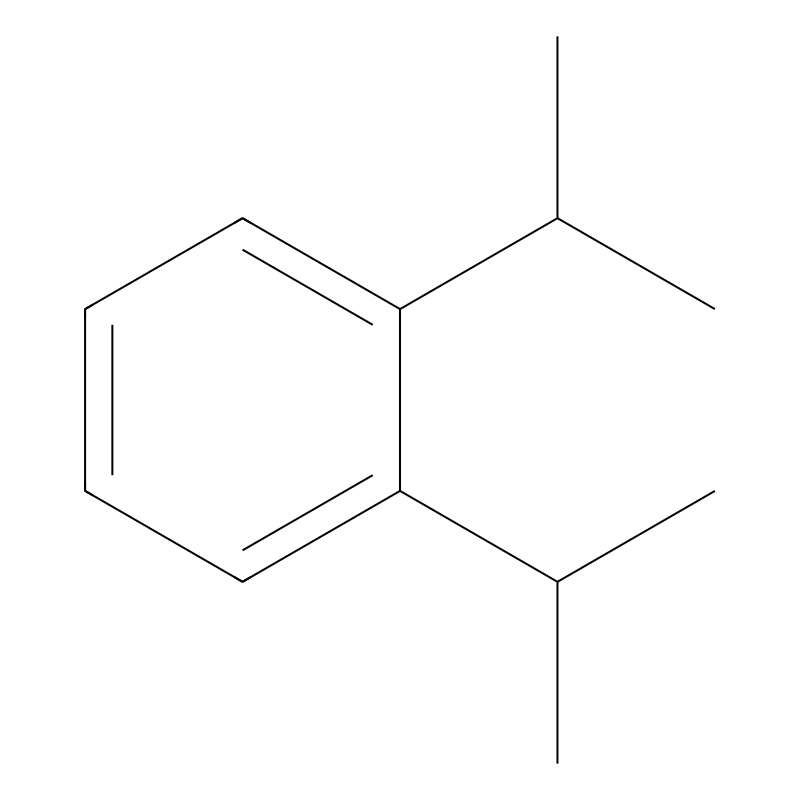1,2-Diisopropylbenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Solubility in water at 25 °C: poo
Synonyms
Canonical SMILES
1,2-Diisopropylbenzene is an organic compound with the formula
C6H4(CH(CH3)2)2C_6H_4(CH(CH_3)_2)_2C6H4(CH(CH3)2)2
. It is one of the three isomers of diisopropylbenzene (DIPB), the others being 1,3- and 1,4-diisopropylbenzene . All are colorless liquids, immiscible in water, with similar boiling points . They are classified as aromatic hydrocarbons bearing a pair of isopropyl (CH(CH_3)_2) substituents .Diluent
DIPB has been referred to as “a common diluent” alongside hexane.
Organic Synthesis
1,2-Diisopropylbenzene is a versatile material widely used in scientific research.
Production and Reactions
Diisopropylbenzenes typically arise by alkylation of benzene or isopropylbenzene with propylene. They can also be prepared and transformed by transalkylation reactions.
Consumer Printing Inks
Diisopropylbenzenes can be used in the formulation of consumer printing inks.
Graphic Arts
They are also used in the graphic arts industry, possibly as solvents or diluents.
Intermediates
Diisopropylbenzenes serve as intermediates in various chemical reactions.
Peroxides
They are involved in the production of peroxides.
Personal Care Ingredients
Diisopropylbenzenes can be used in the formulation of personal care products.
Photographic Chemicals
They are used in the production of photographic chemicals.
Process Solvents
Diisopropylbenzenes can act as solvents in various industrial processes.
Protective Coatings
Preparation of Stabilizers, Polymers, Synthetic Lubricants, and Hydroperoxides
Diisopropylbenzenes, such as meta-Diisopropylbenzene (m-DIPB), are chemical intermediates for the preparation of stabilizers, polymers, synthetic lubricants, hydroperoxides, and a variety of other products.
Ring Substitution Reactions
Ring substitution reactions include nitration, sulfonation, bromination, and acetylation.
Precursors to Dihydroxylbenzene Derivatives
Formation of Hydroperoxides
1,2-Diisopropylbenzene, also known as o-Diisopropylbenzene, is an aromatic hydrocarbon with the chemical formula . It consists of a benzene ring substituted at the 1 and 2 positions with isopropyl groups. This compound is one of three isomers of diisopropylbenzene, the others being 1,3-Diisopropylbenzene and 1,4-Diisopropylbenzene. All three isomers are colorless liquids that are immiscible in water and have similar boiling points, with 1,2-Diisopropylbenzene having a boiling point of approximately .
The compound has a molar mass of and a melting point of . Its structure features two branched alkyl groups attached to the benzene ring, which contributes to its unique properties compared to other aromatic compounds.
- Alkylation: It can be produced through the alkylation of benzene or isopropylbenzene with propylene in the presence of Lewis acids such as aluminum trichloride .
- Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. These reactions typically require acidic conditions to facilitate the substitution at the benzene nucleus .
- Oxidation: 1,2-Diisopropylbenzene can form hydroperoxides through oxidation processes. These hydroperoxides are significant as they can act as radical initiators in polymerization reactions .
Several methods exist for synthesizing 1,2-Diisopropylbenzene:
- Alkylation of Benzene: The most common method involves the alkylation of benzene with propylene using a Lewis acid catalyst. This process can produce diisopropylbenzenes through sequential alkylation steps .
- Transalkylation: Another method involves transalkylating triisopropylbenzenes back to diisopropylbenzenes using benzene or monoisopropylbenzene as starting materials .
- Other Synthetic Routes: Various synthetic routes have been documented that include detailed experimental procedures and outcomes for producing 1,2-Diisopropylbenzene from different precursors .
1,2-Diisopropylbenzene finds applications in several areas:
- Solvent Use: It serves as a solvent in various chemical processes due to its ability to dissolve organic compounds effectively.
- Chemical Intermediate: The compound is utilized as an intermediate in the synthesis of other chemicals and compounds within the petrochemical industry.
- Research
Interaction studies involving 1,2-Diisopropylbenzene primarily focus on its reactivity with other chemicals. Notably:
- Reactivity with Oxidizing Agents: The compound reacts vigorously with strong oxidizing agents, which can lead to explosive reactions under certain conditions .
- Catalytic Studies: Research has indicated that zeolite catalysts can effectively catalyze reactions involving diisopropylbenzenes, highlighting their potential in industrial applications such as catalytic cracking .
1,2-Diisopropylbenzene shares structural similarities with other diisopropylbenzenes but exhibits unique properties due to its specific substitution pattern. Here are some similar compounds:
| Compound Name | Chemical Formula | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|
| 1,3-Diisopropylbenzene | C12H18 | 203 | -63 |
| 1,4-Diisopropylbenzene | C12H18 | 210 | -17 |
| Isopropylbenzene (Cumene) | C9H12 | 152 | -89 |
Uniqueness of 1,2-Diisopropylbenzene
The key uniqueness of 1,2-Diisopropylbenzene lies in its ortho-substitution pattern which affects its physical properties such as boiling point and reactivity compared to its meta and para counterparts. This substitution influences its applications and behavior in
Physical Description
Liquid
COLOURLESSCOLOURLESS LIQUID WITH PUNGENT ODOUR.
Color/Form
XLogP3
Boiling Point
205 °C
204 °C at 760 mm Hg
203-205 °C
Flash Point
170 °F (Open cup)
77 °C o.c.
Vapor Density
Relative vapor density (air = 1): 5.6
Density
0.9 (water=1)
0.8701 at 20 °C/4 °C
0.9 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1
LogP
Melting Point
-57 °C
UNII
GHS Hazard Statements
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Irritant
Other CAS
25321-09-9
Wikipedia
Methods of Manufacturing
By alkylation /of benzene/ using a silica - alumina catalyst. ... Isomers can be separated by fractionation.
General Manufacturing Information
Benzene, 1,2-bis(1-methylethyl)-: ACTIVE
Diisopropylbenzene ... occurs in three isomeric forms, namely as the ortho, the meta, and the para derivatives, all being flammable liquids.







